molecular formula C22H20ClN3O3 B11287864 5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-chlorophenyl)-1,3-dimethyl-6-[(2-phenylethyl)amino]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11287864
M. Wt: 409.9 g/mol
InChI Key: NCGSMOACOFGHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethyl group, and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furo[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the furo[2,3-d]pyrimidine core.

    Addition of the dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate are employed.

    Attachment of the phenylethylamino group: This can be done through an amination reaction where a phenylethylamine derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-BROMOPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE
  • 5-(2-FLUOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE

Uniqueness

The uniqueness of 5-(2-CHLOROPHENYL)-1,3-DIMETHYL-6-[(2-PHENYLETHYL)AMINO]-1H,2H,3H,4H-FURO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C22H20ClN3O3

Molecular Weight

409.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-1,3-dimethyl-6-(2-phenylethylamino)furo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H20ClN3O3/c1-25-20(27)18-17(15-10-6-7-11-16(15)23)19(29-21(18)26(2)22(25)28)24-13-12-14-8-4-3-5-9-14/h3-11,24H,12-13H2,1-2H3

InChI Key

NCGSMOACOFGHOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(O2)NCCC3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.